NNMT Inhibition: A Clear Advantage Over Unsubstituted and 6-Methyl Nicotinamides
6-Chloro-5-(trifluoromethyl)nicotinamide demonstrates a defined, albeit moderate, inhibition of human NNMT with an IC50 of 10,000 nM [1]. This is in stark contrast to unsubstituted nicotinamide, the natural substrate, which does not act as an inhibitor at relevant concentrations. More importantly, it differs from 6-methylamino nicotinamide, which is a potent NNMT inhibitor (IC50 = 300 nM) , and 6-methoxynicotinamide (JBSNF-000088) which has an IC50 of 1,800 nM [2]. This spectrum of activity allows researchers to precisely tune NNMT inhibition in their assays, with 6-Chloro-5-(trifluoromethyl)nicotinamide offering a distinct, intermediate potency that is valuable for probing specific NNMT-mediated pathways or for use as a reference compound in SAR campaigns.
| Evidence Dimension | NNMT Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 6-Methylamino nicotinamide (IC50 = 300 nM) and 6-Methoxynicotinamide (IC50 = 1,800 nM) |
| Quantified Difference | 33.3-fold less potent than 6-Methylamino nicotinamide; 5.6-fold less potent than 6-Methoxynicotinamide |
| Conditions | Inhibition of human NNMT measured after 20 mins by luminescence-based methyltransferase assay |
Why This Matters
This data defines the compound's position on the NNMT inhibition potency scale, enabling rational selection for specific experimental designs where a less potent or intermediate inhibitor is required.
- [1] BindingDB. BDBM50607559 (CHEMBL5220598). Affinity Data: IC50 = 1.00E+4 nM for Human Nicotinamide N-methyltransferase (NNMT). Accessed 2026. View Source
- [2] Ambeed. JBSNF-000088 (6-Methoxynicotinamide) Product Data. IC50 for human NNMT: 1.8 µM. Accessed 2026. View Source
